molecular formula C20H16ClF2N5S B10792703 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B10792703
M. Wt: 431.9 g/mol
InChI Key: KTMLSLLBYJRFEL-UHFFFAOYSA-N
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Description

1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes chloro, fluoro, and methylthio functional groups

Preparation Methods

The synthesis of 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the introduction of the chloro, fluoro, and methylthio groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may include optimization of these synthetic routes to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

Similar compounds to 1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives with different halogen substituents.
  • Compounds with similar core structures but different alkyl or aryl groups.
  • Analogous compounds with variations in the position or type of functional groups.

Properties

Molecular Formula

C20H16ClF2N5S

Molecular Weight

431.9 g/mol

IUPAC Name

1-[2-chloro-2-(4-fluorophenyl)ethyl]-N-(3-fluorophenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16ClF2N5S/c1-29-20-26-18(25-15-4-2-3-14(23)9-15)16-10-24-28(19(16)27-20)11-17(21)12-5-7-13(22)8-6-12/h2-10,17H,11H2,1H3,(H,25,26,27)

InChI Key

KTMLSLLBYJRFEL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C2C=NN(C2=N1)CC(C3=CC=C(C=C3)F)Cl)NC4=CC(=CC=C4)F

Origin of Product

United States

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